4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring substituted with a bromo-chlorophenoxy group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-bromo-2-chlorophenol with butyl bromide to form 4-(4-bromo-2-chlorophenoxy)butane. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bromo and chloro substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can lead to dehalogenated products. Substitution reactions typically result in the replacement of the bromo or chloro groups with other functional groups.
Scientific Research Applications
4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 4-Bromo-2-chlorophenol
- O,O-diethyl-O-(2-chloro-4-bromophenyl)thiophosphate
Uniqueness
4-[4-(4-Bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(4-bromo-2-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO2.C2H2O4/c1-12-10-19(11-13(2)21-12)7-3-4-8-20-16-6-5-14(17)9-15(16)18;3-1(4)2(5)6/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHAPAUHWPJCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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